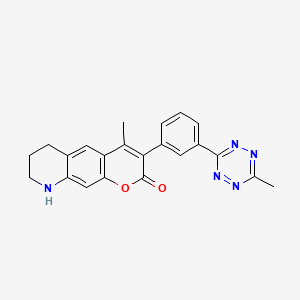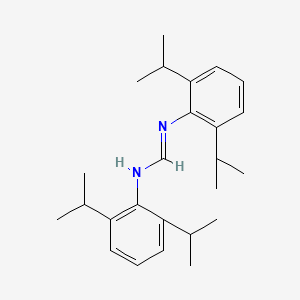
(R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is likely an organic amine, which contains a bromophenyl group and a methylpropan-1-amine group. The presence of the bromine atom suggests that it could be involved in various organic reactions as a leaving group or electrophile .
Molecular Structure Analysis
The molecular structure of this compound would consist of a three-carbon chain (propane) with a methyl group (CH3) and an amine group (NH2) attached to the first carbon. The third carbon would be attached to a phenyl ring (a six-carbon aromatic ring) with a bromine atom attached .Chemical Reactions Analysis
As an amine, this compound could participate in various chemical reactions, such as alkylation, acylation, and nucleophilic substitution. The bromophenyl group could also undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an organic compound, it would likely be soluble in organic solvents. The presence of the amine group could allow it to form hydrogen bonds .Applications De Recherche Scientifique
Analytical Techniques in Chemical Analysis
A review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its metabolites in biological matrices, foodstuff, and beverages outlines the utilization of liquid and gas chromatography coupled with various detection techniques (mass spectrometry, ultraviolet or fluorescence detection). This comprehensive overview emphasizes the importance of sensitive qualitative and quantitative analysis for understanding the biological effects and exposures of chemical compounds, suggesting that similar methodologies could be applied to the analysis of (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride and its metabolites (Teunissen et al., 2010).
Biodegradation and Environmental Impact
Research on the biodegradation of aromatic compounds by Escherichia coli offers insights into the microbial catabolism of aromatic compounds, potentially relevant for understanding the environmental fate and degradation pathways of complex organic molecules like (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride (Díaz et al., 2001).
Synthesis and Structural Analysis
A publication on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, demonstrates the significance of developing efficient synthesis pathways and the challenges associated with handling toxic and sensitive compounds. This research underlines the importance of innovative synthesis methods that could also be relevant for synthesizing and studying (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride (Qiu et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(1R)-1-(3-bromophenyl)-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-7(2)10(12)8-4-3-5-9(11)6-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIZUXWSIIGBEV-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC(=CC=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309531.png)
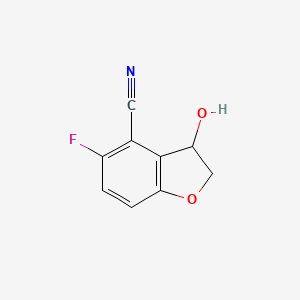
![tert-butyl N-[4-(2,5-difluorophenyl)-4-oxo-butyl]carbamate](/img/structure/B6309564.png)
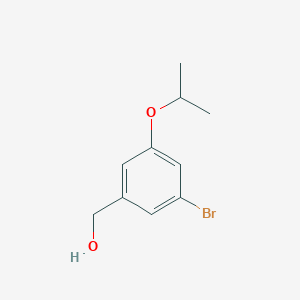


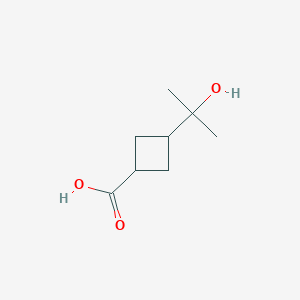
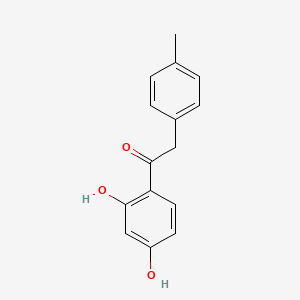
![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)

